3-Aminomethyl-4-hydroxybiphenyl
Description
3-Aminomethyl-4-hydroxybiphenyl is a biphenyl derivative featuring an aminomethyl (-CH2NH2) group at the 3-position and a hydroxyl (-OH) group at the 4-position of one phenyl ring. These analogs are often utilized in pharmaceutical intermediates, agrochemicals, or isotopic labeling studies.
Properties
CAS No. |
123774-74-3 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-(aminomethyl)-4-phenylphenol |
InChI |
InChI=1S/C13H13NO/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-8,15H,9,14H2 |
InChI Key |
YXUWHBIKMQIEJR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)CN |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)CN |
Other CAS No. |
123774-74-3 |
Synonyms |
3-aminomethyl-4-hydroxybiphenyl 4-hydroxy-3-aminomethyldiphenyl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between 3-Aminomethyl-4-hydroxybiphenyl and related compounds:
Physicochemical and Reactivity Insights
- Acidity/Basicity: The presence of -COOH in 4-Hydroxy-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid (pKa ~4-5) makes it significantly more acidic than this compound, which likely has a phenolic -OH (pKa ~10) and a weakly basic aminomethyl group (pKa ~9-10) .
- Solubility : Hydroxyl and carboxylic acid groups enhance water solubility, as seen in 1261901-76-1, whereas methyl and deuterated substituents (e.g., 1020718-97-1) increase lipophilicity, favoring organic solvent compatibility .
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